Cas no 2229558-43-2 (1-{2-3-(trifluoromethyl)-1H-pyrazol-4-ylethyl}cyclopropan-1-ol)

1-{2-3-(trifluoromethyl)-1H-pyrazol-4-ylethyl}cyclopropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-{2-3-(trifluoromethyl)-1H-pyrazol-4-ylethyl}cyclopropan-1-ol
- 2229558-43-2
- 1-{2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl}cyclopropan-1-ol
- EN300-1955605
-
- インチ: 1S/C9H11F3N2O/c10-9(11,12)7-6(5-13-14-7)1-2-8(15)3-4-8/h5,15H,1-4H2,(H,13,14)
- InChIKey: GGTMYQWOIYDLAY-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C=NN1)CCC1(CC1)O)(F)F
計算された属性
- せいみつぶんしりょう: 220.08234746g/mol
- どういたいしつりょう: 220.08234746g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
1-{2-3-(trifluoromethyl)-1H-pyrazol-4-ylethyl}cyclopropan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1955605-1.0g |
1-{2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl}cyclopropan-1-ol |
2229558-43-2 | 1g |
$1357.0 | 2023-06-01 | ||
Enamine | EN300-1955605-5.0g |
1-{2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl}cyclopropan-1-ol |
2229558-43-2 | 5g |
$3935.0 | 2023-06-01 | ||
Enamine | EN300-1955605-0.25g |
1-{2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl}cyclopropan-1-ol |
2229558-43-2 | 0.25g |
$1249.0 | 2023-09-17 | ||
Enamine | EN300-1955605-10.0g |
1-{2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl}cyclopropan-1-ol |
2229558-43-2 | 10g |
$5837.0 | 2023-06-01 | ||
Enamine | EN300-1955605-5g |
1-{2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl}cyclopropan-1-ol |
2229558-43-2 | 5g |
$3935.0 | 2023-09-17 | ||
Enamine | EN300-1955605-1g |
1-{2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl}cyclopropan-1-ol |
2229558-43-2 | 1g |
$1357.0 | 2023-09-17 | ||
Enamine | EN300-1955605-0.05g |
1-{2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl}cyclopropan-1-ol |
2229558-43-2 | 0.05g |
$1140.0 | 2023-09-17 | ||
Enamine | EN300-1955605-0.5g |
1-{2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl}cyclopropan-1-ol |
2229558-43-2 | 0.5g |
$1302.0 | 2023-09-17 | ||
Enamine | EN300-1955605-0.1g |
1-{2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl}cyclopropan-1-ol |
2229558-43-2 | 0.1g |
$1195.0 | 2023-09-17 | ||
Enamine | EN300-1955605-2.5g |
1-{2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl}cyclopropan-1-ol |
2229558-43-2 | 2.5g |
$2660.0 | 2023-09-17 |
1-{2-3-(trifluoromethyl)-1H-pyrazol-4-ylethyl}cyclopropan-1-ol 関連文献
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1. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
1-{2-3-(trifluoromethyl)-1H-pyrazol-4-ylethyl}cyclopropan-1-olに関する追加情報
1-{2-[3-(Trifluoromethyl)-1H-pyrazol-4-yl]ethyl}cyclopropan-1-ol
The compound 1-{2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl}cyclopropan-1-ol, with CAS No. 2229558-43-2, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its unique structure, which combines a cyclopropane ring with a substituted pyrazole moiety. The presence of the trifluoromethyl group further enhances its chemical properties, making it a valuable compound for various applications.
Recent studies have highlighted the potential of this compound in drug discovery. The pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, is known for its versatility in binding to various biological targets. The trifluoromethyl group attached to the pyrazole ring adds electron-withdrawing effects, which can modulate the electronic properties of the molecule. This makes it an attractive candidate for designing bioactive molecules with specific pharmacological profiles.
The synthesis of 1-{2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl}cyclopropan-1-ol involves a multi-step process that requires precise control over reaction conditions. Researchers have employed various strategies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, to achieve high yields and purity. The stability of the cyclopropane ring under physiological conditions has also been a focus of recent investigations, as it plays a critical role in determining the compound's bioavailability and efficacy.
In terms of applications, this compound has shown promise in the development of novel therapeutic agents. Its ability to interact with G-protein coupled receptors (GPCRs) and other membrane-bound proteins makes it a potential lead compound for treating conditions such as inflammation, pain, and neurodegenerative diseases. Preclinical studies have demonstrated that it exhibits selective binding to certain receptor subtypes, which could minimize off-target effects and improve therapeutic index.
Moreover, the trifluoromethyl group in this compound contributes to its lipophilicity, enhancing its ability to cross cellular membranes. This property is particularly advantageous in drug design, where membrane permeability is often a critical factor for achieving desired pharmacokinetic profiles. Recent advancements in computational chemistry have allowed researchers to predict the binding affinities and selectivities of this compound with unprecedented accuracy, further accelerating its development as a potential drug candidate.
The integration of this compound into materials science has also been explored. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its potential as an emitting material in organic light-emitting diodes (OLEDs) and as a component in advanced polymers with tailored mechanical and thermal properties.
In conclusion, 1-{2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl}cyclopropan-1-ol represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its intricate structure and functional groups provide a foundation for innovative research and development. As ongoing studies continue to uncover its full potential, this compound stands at the forefront of advancements in medicinal chemistry and materials science.
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